molecular formula C9H18ClNO B13685863 4-(5-Chloropentyl)morpholine

4-(5-Chloropentyl)morpholine

Cat. No.: B13685863
M. Wt: 191.70 g/mol
InChI Key: GJLLAVDESVOXTQ-UHFFFAOYSA-N
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Description

4-(5-Chloropentyl)morpholine is a chemical compound with the molecular formula C9H18ClNO. It is a derivative of morpholine, a six-membered heterocyclic compound containing both amine and ether functionalities. The compound is characterized by the presence of a chloropentyl group attached to the nitrogen atom of the morpholine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloropentyl)morpholine typically involves the reaction of morpholine with 1-chloro-5-pentanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 1-chloro-5-pentanol is replaced by the morpholine ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloropentyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Chloropentyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Chloropentyl)morpholine involves its interaction with specific molecular targets within cells. The compound can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect lysosomal pH and enzyme activity .

Comparison with Similar Compounds

4-(5-Chloropentyl)morpholine can be compared with other morpholine derivatives, such as:

  • 4-(2-Chloroethyl)morpholine
  • 4-(3-Chloropropyl)morpholine
  • 4-(4-Chlorobutyl)morpholine

Uniqueness

The uniqueness of this compound lies in its specific chloropentyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(5-chloropentyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c10-4-2-1-3-5-11-6-8-12-9-7-11/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLLAVDESVOXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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